molecular formula C19H23NO2 B5789425 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide

4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide

Cat. No. B5789425
M. Wt: 297.4 g/mol
InChI Key: IWQHBQPGBODDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide, also known as MMMPB or Pentedrone, is a synthetic cathinone that belongs to the β-ketone amphetamine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The compound was first synthesized in the 1960s, but its use as a recreational drug only became popular in the 2000s.

Mechanism of Action

4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. The exact mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide is not fully understood, but it is believed to involve the activation of the reward pathway in the brain.
Biochemical and Physiological Effects:
The use of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide also causes the release of glucose from the liver, leading to increased energy levels. Prolonged use of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been shown to have a high affinity for dopamine transporters, making it useful in studies of dopamine transport. However, one limitation is that 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide. One area of interest is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide and its potential use in the treatment of various medical conditions. Finally, research is needed to identify the long-term effects of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide use and to develop strategies for preventing addiction and dependence.

Synthesis Methods

The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with 3-methylphenylacetic acid in the presence of a reducing agent and a catalyst. The resulting product is then purified using column chromatography. The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been studied for its potential use in the treatment of various medical conditions. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been investigated for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-6-4-8-17(12-14)20-19(21)9-5-7-16-10-11-18(22-3)15(2)13-16/h4,6,8,10-13H,5,7,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQHBQPGBODDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide

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